molecular formula C8H16N2O2 B12918537 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone CAS No. 112475-94-2

1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone

Cat. No.: B12918537
CAS No.: 112475-94-2
M. Wt: 172.22 g/mol
InChI Key: KEGXTVDKVADXNM-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone is a pyrazolidine-derived compound featuring a hydroxy group at the 5-position and an isopropyl substituent at the 2-position of the pyrazolidine ring, with an ethanone moiety attached to the nitrogen. Pyrazolidines are nitrogen-containing heterocycles with applications in medicinal chemistry due to their structural similarity to bioactive molecules.

Properties

CAS No.

112475-94-2

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

1-(5-hydroxy-2-propan-2-ylpyrazolidin-1-yl)ethanone

InChI

InChI=1S/C8H16N2O2/c1-6(2)9-5-4-8(12)10(9)7(3)11/h6,8,12H,4-5H2,1-3H3

InChI Key

KEGXTVDKVADXNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(N1C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyrazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of 1-(5-Oxo-2-isopropylpyrazolidin-1-yl)ethanone.

    Reduction: Formation of 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanol.

    Substitution: Formation of various substituted pyrazolidine derivatives.

Scientific Research Applications

1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-isopropylpyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazolidine ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Ethanone Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives ()

  • Structure: These compounds feature a tetrazole ring (1-aryl-1H-tetrazol-5-yl) linked to an ethanone group and a piperidine moiety.
  • Synthesis: Synthesized via sequential reactions: Formation of tetrazole intermediates from aryl aniline, sodium azide, and triethyl orthoformate. Chloroacetylation to yield 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone. Substitution with piperidine to introduce the piperidin-1-yl group .
  • Characterization : IR, NMR, and mass spectrometry confirmed structures.
  • Comparison : The pyrazolidine core in the target compound may confer different hydrogen-bonding capabilities (due to the 5-hydroxy group) compared to the tetrazole’s aromatic nitrogen-rich system. Piperidine substitution in these analogs enhances lipophilicity, whereas the isopropyl group in the target compound could influence steric effects.

Chalcone Derivatives from 1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}ethanone ()

  • Structure: Chalcones synthesized via Claisen-Schmidt condensation of substituted aldehydes with a diazenylphenyl-ethanone precursor.
  • Synthesis : Diazonium salt coupling reactions were critical for introducing the pyrrolidin-1-yldiazenyl group .
  • Comparison: The target compound lacks the extended conjugation seen in chalcones but shares the ethanone functionality. The 5-hydroxy pyrazolidine may mimic hydrogen-bonding interactions observed in chalcone pharmacophores.

1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone Derivatives ()

  • Structure: Ethanone linked to a piperazine ring and an aminophenyl group, with isopropyl-triazole substituents.
  • Synthesis : Multi-step coupling involving nBuOH and HCl catalysis .
  • Comparison: Piperazine and pyrazolidine both enhance solubility and binding to biological targets. The isopropyl group in the target compound may reduce polarity relative to the aminophenyl group in these analogs.

Structural and Functional Implications

Feature Target Compound Analogous Compounds
Core Heterocycle Pyrazolidine (5-hydroxy, 2-isopropyl) Tetrazole (), Triazole ()
Substituent Effects Hydroxy group (H-bond donor), isopropyl (steric) Piperidine (lipophilic), aryl (conjugation)
Synthetic Complexity Likely requires multi-step functionalization Chloroacetylation, diazonium coupling
Potential Applications Bioactive scaffold (hypothetical) Antimicrobial, kinase inhibition (implied)

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